
(5-(p-Tolyl)isoxazol-3-yl)methyl 5-oxo-1-(p-tolyl)pyrrolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoxazole is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom . Pyrrolidine is a five-membered ring with four carbon atoms and one nitrogen atom . The compound you mentioned seems to be a complex structure that includes both of these components.
Synthesis Analysis
Isoxazoles can be synthesized through several methods, including the condensation of activated nitro compounds with alkenes to give isoxazolines . Pyrrolidines can be synthesized through various methods, including the cyclization of amino acids .Molecular Structure Analysis
The molecular structure of isoxazoles and pyrrolidines has been extensively studied. For example, X-ray diffraction analysis has been used to determine the crystal structure of these compounds .Chemical Reactions Analysis
Isoxazoles and pyrrolidines can undergo various chemical reactions. For example, isoxazoles can participate in (3 + 2) cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Some general properties of isoxazoles and pyrrolidines can be found in the literature .Aplicaciones Científicas De Investigación
Synthesis of Polysubstituted Pyrroles
This compound is utilized in the synthesis of polysubstituted pyrroles through [3+2] cycloaddition reactions. These reactions are significant as pyrrole derivatives are crucial heterocycles with a wide range of biological activities. They serve as key intermediates in the synthesis of natural compounds, pharmaceuticals, and molecular sensors .
Antitumor Activity
Isoxazole-substituted pyrroles, which can be derived from this compound, have been identified as having antitumor properties. They are particularly noted for their inhibitory effects on oral and mouth cancer cells and for activating cellular tumor antigen p53 .
Antibacterial and Antiviral Applications
The antibacterial and antiviral activities of isoxazole-substituted pyrroles make them valuable in the development of new drugs. The structural core of this compound is essential for the synthesis of such bioactive molecules .
Anti-inflammatory and Antioxidative Properties
Compounds derived from this chemical are researched for their anti-inflammatory and antioxidative properties. These characteristics are highly sought after in the development of treatments for chronic diseases and conditions associated with oxidative stress .
Development of Molecular Sensors
The compound’s framework is advantageous for creating molecular sensors. These sensors can detect various biological and chemical substances, which is pivotal in diagnostics and environmental monitoring .
Synthesis of Isoxazole Derivatives with Therapeutic Potential
Isoxazole derivatives exhibit a broad spectrum of biological activities and therapeutic potential. The compound is a precursor in synthesizing various isoxazole derivatives, which are explored for their analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant properties .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-15-3-7-17(8-4-15)21-12-19(24-29-21)14-28-23(27)18-11-22(26)25(13-18)20-9-5-16(2)6-10-20/h3-10,12,18H,11,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHXSUQHCOBRQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(p-Tolyl)isoxazol-3-yl)methyl 5-oxo-1-(p-tolyl)pyrrolidine-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4'-bipiperidin]-1'-yl)(4,6-dimethylpyrimidin-5-yl)methanone](/img/structure/B2900294.png)
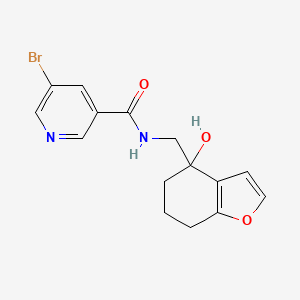
![N-(4-bromophenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2900298.png)
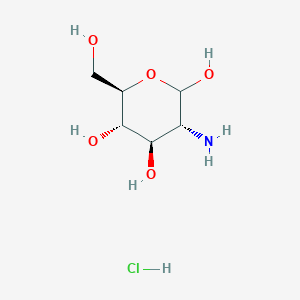
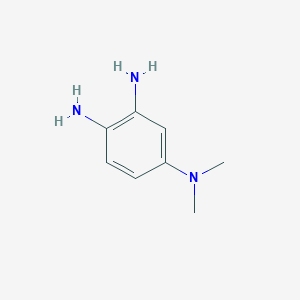
![2-[(2-Fluorophenyl)methyl]-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-3,4-dihydroisoquinolin-1-one](/img/structure/B2900302.png)

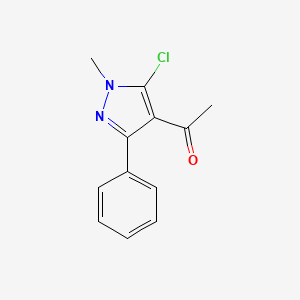

![N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2900307.png)
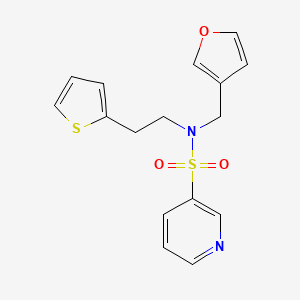
![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenoxyacetamide](/img/structure/B2900310.png)
![5-(Furan-2-yl)-10-(3-methylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B2900313.png)
![N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2900314.png)